3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane
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Overview
Description
3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure that includes a naphthalene moiety and a diazaspiro undecane framework. Spiro compounds are known for their intriguing conformational and configurational properties, making them valuable in various fields of research and application .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic framework through cyclization reactions. One common method includes the reaction of naphthalene derivatives with diaza compounds under specific conditions to form the spirocyclic structure. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with modified functional groups .
Scientific Research Applications
3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane involves its interaction with molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dioxane-1,3-dithiane spiranes
- Bis(1,3-oxathiane) spiranes
- 1,5-Dioxaspiro[5.5]undecane derivatives
Uniqueness
3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane is unique due to its specific spirocyclic structure and the presence of both naphthalene and diazaspiro moieties. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
918653-09-5 |
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Molecular Formula |
C19H24N2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
3-naphthalen-2-yl-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C19H24N2/c1-2-4-17-15-18(6-5-16(17)3-1)21-13-9-19(10-14-21)7-11-20-12-8-19/h1-6,15,20H,7-14H2 |
InChI Key |
GZUGXRNUNFDUSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CCN(CC2)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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